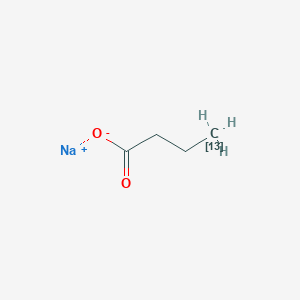

Sodium butyrate-4-13C

説明

The exact mass of the compound Sodium butyrate-4-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium butyrate-4-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium butyrate-4-13C including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

sodium;(413C)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOGIVSZKQAPD-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635688 | |

| Record name | Sodium (4-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286367-75-7 | |

| Record name | Sodium (4-~13~C)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-75-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Butyrate-4-¹³C: A Stable Isotope Tracer for Advanced Metabolic and Epigenetic Research

Executive Summary

Sodium butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, stands at the crossroads of metabolism and epigenetic regulation.[1][2] It is a primary energy source for colonocytes and a well-characterized inhibitor of histone deacetylases (HDACs), making it a molecule of intense interest in fields ranging from gut health and immunology to oncology and neurology.[1][2][3][4] The introduction of a stable isotope, Carbon-13 (¹³C), at the fourth carbon position (Sodium butyrate-4-¹³C) transforms this bioactive molecule into a powerful analytical tool. This guide provides a comprehensive overview of Sodium butyrate-4-¹³C, detailing its fundamental principles, core applications, and field-proven methodologies for its use in sophisticated research settings. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this tracer for precise, quantitative, and mechanistically insightful studies.

Physicochemical Properties and Core Principles

Understanding the fundamental nature of Sodium butyrate-4-¹³C is paramount for its effective application. The molecule is identical to its unlabeled counterpart in its chemical and biological activity, yet the ¹³C label provides a non-radioactive, traceable signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]

Key Properties

| Property | Value (Labeled, 4-¹³C) | Value (Unlabeled) | Source(s) |

| Chemical Formula | ¹²C₃¹³CH₇NaO₂ | C₄H₇NaO₂ | [4] |

| Molecular Weight | ~111.09 g/mol | 110.09 g/mol | [4] |

| Isotopic Purity | Typically ≥98% | N/A | [5] |

| Physical Form | Crystalline solid / White powder | Crystalline solid / White powder | [4][6] |

| Solubility | Soluble in PBS (~10 mg/ml), Ethanol (~5 mg/ml) | Soluble in PBS (~10 mg/ml), Ethanol (~5 mg/ml) | [6] |

| Storage | Room temperature, protected from light and moisture | Room temperature | [5] |

The Duality of Butyrate: A Bioactive Molecule and a Metabolic Substrate

The scientific utility of ¹³C-labeled butyrate stems from its dual biological roles. It is not merely an inert tracer but an active participant in cellular processes.

-

HDAC Inhibition: Butyrate inhibits class I and II histone deacetylases (HDACs), leading to the hyperacetylation of histones.[4][7] This relaxes chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis, particularly in cancer cells.[1][4][8]

-

Metabolic Fuel: Butyrate is a key energy source, especially for intestinal epithelial cells.[9] It is readily taken up by cells and converted into butyryl-CoA, which is then oxidized to acetyl-CoA. This acetyl-CoA can enter the TCA cycle for ATP production or be used as a building block for fatty acid synthesis.[10][11]

-

GPCR Signaling: Butyrate acts as a ligand for G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, modulating host metabolism and immune responses.[12]

The ¹³C label allows researchers to dissect these interconnected functions with unprecedented clarity.

The Power of Stable Isotope Tracing

The ¹³C atom at the C-4 position acts as a tracer. When Sodium butyrate-4-¹³C is introduced into a biological system, the ¹³C label is carried through metabolic pathways. By using analytical techniques like MS, researchers can track the incorporation of this heavy carbon into downstream metabolites (e.g., citrate, glutamate, fatty acids, and even acetyl groups on histones). This allows for the precise quantification of metabolic flux—the rate at which metabolites are processed through a pathway.[3][10] This provides a dynamic view of metabolism that is impossible to achieve with static concentration measurements alone.

Caption: Metabolic fate of Sodium Butyrate-4-¹³C.

Key Research Applications & Methodologies

The unique properties of Sodium butyrate-4-¹³C enable its use in a variety of cutting-edge research applications.

Dissecting Epigenetics: HDAC Inhibition vs. Acetyl-CoA Donation

A central question in butyrate research is the relative contribution of its two main effects on histone acetylation: its role as an HDAC inhibitor versus its role as a carbon source for acetyl-CoA, the substrate for histone acetyltransferases (HATs).[10]

-

The Challenge: Both mechanisms result in histone hyperacetylation. Distinguishing their relative importance has been difficult.

-

The ¹³C Solution: By treating cells with ¹³C-butyrate, researchers can directly measure the incorporation of the ¹³C label into histone acetyl groups using high-resolution mass spectrometry.[10] This provides definitive proof and quantification of butyrate's contribution as a carbon donor. A 2021 study in Cell Metabolism used this exact approach to demonstrate that the gut microbiota supplies carbon from dietary fiber for host histone acetylation via butyrate.[10]

Caption: Workflow for an in vivo ¹³C-butyrate tracing experiment.

Methodology:

-

Acclimatization: House mice in a controlled environment and provide a standard diet for at least one week.

-

Rationale: This minimizes stress and ensures metabolic consistency across the cohort.

-

-

Fasting: Fast the animals overnight (e.g., 12 hours) with free access to water.

-

Rationale: Fasting depletes endogenous energy stores, synchronizing the metabolic state of the animals and maximizing the signal from the administered tracer. [13]3. Tracer Administration: Administer a bolus of Sodium butyrate-4-¹³C dissolved in saline via oral gavage. A typical dose might range from 200-800 mg/kg body weight. [1] * Rationale: Oral gavage mimics the physiological route of butyrate absorption from the gut. The dose should be sufficient to produce a detectable signal without causing adverse effects.

-

-

Tissue Collection: At a predetermined time point post-administration (e.g., 60 minutes), euthanize the mice via an approved method.

-

Rationale: The time point is critical and should be based on known pharmacokinetic data for butyrate, aiming to capture peak absorption and metabolism.

-

-

Sample Processing: Rapidly dissect tissues of interest (e.g., colon, liver, brain, blood) and immediately flash-freeze them in liquid nitrogen.

-

Rationale: As with in vitro work, rapid freezing is essential to halt metabolism and preserve the in vivo metabolic state.

-

-

Metabolite Extraction: Homogenize the frozen tissue in a cold extraction buffer and perform a polar metabolite extraction as described in Protocol 1. Blood samples should be processed to separate plasma, followed by protein precipitation and extraction. [13]7. Analysis: Analyze tissue and plasma extracts by LC-MS/MS to determine the enrichment of ¹³C in butyrate and its downstream metabolites across different organs.

Data Analysis and Interpretation

The final and most crucial phase is the analysis of data from MS or NMR instruments.

-

Mass Spectrometry: The primary output from an MS-based tracing experiment is the mass isotopologue distribution (MID) for each metabolite. An unlabeled metabolite will have a single peak at its monoisotopic mass (M+0). As the ¹³C label from butyrate is incorporated, additional peaks will appear at M+1, M+2, etc., corresponding to molecules containing one, two, or more ¹³C atoms.

-

Interpreting MIDs: The relative abundance of these isotopologues reveals the extent and pathway of label incorporation. For example, after administering Sodium butyrate-4-¹³C, butyrate itself is oxidized to two molecules of acetyl-CoA. Since the label is on the C-4 position, one of the resulting acetyl-CoA molecules will be labeled (¹³C₂-acetyl-CoA) and one will be unlabeled. When this ¹³C₂-acetyl-CoA enters the TCA cycle, it will produce citrate that is M+2 heavier than unlabeled citrate. Observing a prominent M+2 citrate peak is direct evidence of butyrate oxidation via the TCA cycle. [14][15]

Conclusion and Future Perspectives

Sodium butyrate-4-¹³C is more than a simple chemical reagent; it is a sophisticated probe for interrogating the dynamic interplay between metabolism and cellular regulation. Its application allows researchers to move beyond correlational studies to establish direct, quantitative, and causal links between butyrate and its diverse biological functions. From clarifying the dual epigenetic roles of butyrate in cancer to tracing the metabolic connections of the gut-brain axis, this stable isotope tracer provides a level of mechanistic detail that is essential for advancing drug development and our fundamental understanding of physiology. Future applications will likely involve more complex multi-tracer studies, single-cell metabolomics, and integration with other 'omics' datasets to build comprehensive models of cellular and systemic metabolism.

References

-

Li, M., et al. (2020). Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats. Journal of Cerebral Blood Flow & Metabolism, 40(10), 2037-2051. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5222465, Sodium butyrate. Retrieved from [Link]

-

Pietrzak, A., et al. (2021). Sodium Butyrate Effectiveness in Children and Adolescents with Newly Diagnosed Inflammatory Bowel Diseases—Randomized Placebo-Controlled Multicenter Trial. Nutrients, 13(7), 2297. Retrieved from [Link]

-

Andriulli, A., et al. (2001). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics, 15(7), 981-988. Retrieved from [Link]

-

Lund, J. R., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell Metabolism, 33(10), 2054-2068.e9. Retrieved from [Link]

-

Boren, J., et al. (2003). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Journal of Biological Chemistry, 278(30), 28395-28402. Retrieved from [Link]

-

Williams, M. R., et al. (2023). Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells. Metabolites, 13(4), 513. Retrieved from [Link]

-

ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Retrieved from [Link]

-

Głąbień, M., et al. (2023). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. Journal of Clinical Medicine, 12(19), 6296. Retrieved from [Link]

-

Bagherniya, M., et al. (2021). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Trials, 22(1), 529. Retrieved from [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. Journal of Nutrition, 133(7 Suppl), 2485S-2493S. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Butyrate Supplementation Improves Intestinal Health and Growth Performance in Livestock: A Review. Animals, 13(15), 2496. Retrieved from [Link]

-

Chang, M. C., et al. (2021). Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. Journal of Dental Sciences, 16(1), 139-145. Retrieved from [Link]

-

Nieto-Villar, J. M., et al. (2023). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. Nutrients, 15(18), 3981. Retrieved from [Link]

-

Canani, R. B., et al. (2011). Butyrate: A Double-Edged Sword for Health? Current Opinion in Gastroenterology, 27(2), 143-148. Retrieved from [Link]

-

Zhang, L., et al. (2020). Sodium Butyrate Ameliorates Gut Microbiota Dysbiosis in Lupus-Like Mice. Frontiers in Immunology, 11, 597082. Retrieved from [Link]

-

Hernández-López, E., et al. (2023). The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. Acta Biológica Colombiana, 28(2), 223-231. Retrieved from [Link]

-

Li, J., et al. (2018). Effects of Intravenous Infusion With Sodium Butyrate on Colonic Microbiota, Intestinal Development- and Mucosal Immune-Related Gene Expression in Normal Growing Pigs. Frontiers in Microbiology, 9, 1898. Retrieved from [Link]

-

Leone, V., et al. (2022). Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells. International Journal of Molecular Sciences, 23(19), 11211. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sodium butyrate-2,4-13C2 Stable Isotope [benchchem.com]

- 4. Sodium Butyrate | C4H7NaO2 | CID 5222465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. isotope.com [isotope.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. Sodium Butyrate Inhibits the Expression of Thymidylate Synthase and Induces Cell Death in Colorectal Cancer Cells | MDPI [mdpi.com]

- 10. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells [mdpi.com]

Sodium butyrate-4-13C chemical properties

Title: Technical Monograph: Sodium Butyrate-4-

Executive Summary

Sodium Butyrate-4-

This guide details the chemical specifications, handling protocols, and experimental frameworks for utilizing Sodium Butyrate-4-

Part 1: Physicochemical Characterization

Chemical Identity & Specifications

The precise labeling at the C4 position alters the mass and magnetic resonance properties without affecting the biochemical kinetics (negligible kinetic isotope effect), making it an ideal tracer.

| Property | Specification | Notes |

| Chemical Name | Sodium Butyrate-4- | Sodium butanoate-4- |

| Formula | NaO | Label is on the |

| Molecular Weight | 111.10 g/mol | +1.00335 Da shift vs. unlabeled (110.09) |

| Isotopic Purity | Critical for quantitative flux modeling | |

| Appearance | White, hygroscopic crystalline powder | Highly water-soluble |

| Solubility | Water: > 100 mg/mL; Ethanol: ~5 mg/mL | Dissolves readily in PBS/media |

| pKa | 4.82 (Butyric acid moiety) | Exists as butyrate anion at physiological pH |

NMR Spectral Signature

In

-

C-NMR Shift (D

-

C4 (Labeled Methyl):

13.4 – 13.8 ppm (High Intensity Singlet) -

C3 (Methylene):

~19.0 ppm (Weak doublet, -

C2 (Methylene):

~39.0 ppm -

C1 (Carboxyl):

~184.0 ppm

-

Expert Insight: When analyzing biofluids, the C4 methyl signal is in a relatively "quiet" region of the NMR spectrum (upfield), avoiding overlap with glucose or amino acid resonances, which typically crowd the 30–100 ppm region.

Part 2: Synthesis & Quality Control Workflow

To ensure experimental integrity, the purity of the isotope must be verified before cell culture or in vivo administration.

QC Workflow Diagram

Figure 1: Quality Control workflow for verifying isotopic purity prior to metabolic studies.

Purity Verification Protocol

-

Preparation: Dissolve 5 mg of Sodium Butyrate-4-

C in 600 µL D -

Acquisition: Run a standard proton-decoupled

C-NMR sequence (e.g., zgpg30 on Bruker systems). -

Validation:

-

Confirm a massive singlet at ~13.6 ppm.

-

Check for satellite peaks in the

H-NMR methyl triplet (

-

Part 3: Metabolic Flux Analysis (MFA) Applications

The primary utility of Sodium Butyrate-4-

Mechanistic Pathway: The Fate of Carbon-4

When Butyrate-4-

-

Cleavage: Butyrate (C4-C3-C2-C1)

Acetyl-CoA (C1-C2) + Acetyl-CoA (C3-C4). -

Result: One Acetyl-CoA is unlabeled. The second Acetyl-CoA is labeled at the methyl position (C2 of Acetyl-CoA).

-

TCA Entry: This [2-

C]Acetyl-CoA enters the TCA cycle, condensing with oxaloacetate to form Citrate labeled at C4.

Pathway Visualization

Figure 2: Metabolic fate of the C4 label. The terminal methyl of butyrate becomes the methyl of Acetyl-CoA, eventually labeling Citrate and Glutamate.

Experimental Protocol: Cell Culture Tracing

Objective: Determine the contribution of butyrate to mitochondrial respiration in colonocytes.

-

Media Prep: Prepare glucose-free DMEM supplemented with 2 mM Glutamine and 10% dialyzed FBS (to remove background fatty acids).

-

Treatment: Add Sodium Butyrate-4-

C to a final concentration of 1.0 mM. -

Incubation: Culture cells for 24 hours.

-

Extraction:

-

Wash cells 2x with cold PBS.

-

Quench metabolism with 500 µL cold 80% Methanol (-80°C).

-

Scrape and centrifuge (14,000 x g, 10 min).

-

-

Analysis: Analyze supernatant via LC-MS/MS or GC-MS.

-

Data Interpretation: Look for the M+1 isotopologue in Citrate and Glutamate.

-

Why M+1? Because the label enters as a single carbon unit in Acetyl-CoA. If you used U-

C

-

Part 4: Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: Sodium butyrate is extremely hygroscopic. Exposure to air will cause the powder to clump and degrade (hydrolysis).

-

Storage: Store at room temperature (15-25°C) in a desiccator. For long-term storage (>1 year), -20°C is recommended, but the vial must be equilibrated to room temperature before opening to prevent condensation.

-

Solution Stability: Aqueous solutions (pH 7.0) are stable for 24 hours at 4°C. Do not store aqueous stock solutions long-term; prepare fresh.

Hyperpolarization Note

While

References

-

Chemical Structure & Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 24872393, Sodium butyrate-13C4. (Note: Reference for general salt properties; specific 4-13C data derived from CIL/Sigma technical sheets). Link

-

Metabolic Tracing Methodology: Buescher, J. M., et al. (2015). A roadmap for interpreting

C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189-201. Link -

Butyrate Metabolism: Donohoe, D. R., et al. (2011). The Warburg Effect Dictates the Therapeutic Efficacy of Butyrate in Colon Cancer. Cell Metabolism, 13(5), 517-526. (Demonstrates the entry of butyrate into the TCA cycle). Link

-

NMR Chemical Shifts: Biological Magnetic Resonance Data Bank (BMRB). Metabolite Chemical Shifts. Link

-

Product Specification: Cambridge Isotope Laboratories. Sodium Butyrate (4-13C) Technical Data Sheet. Link

Sources

Sodium Butyrate-4-13C: Mechanistic Tracing & Metabolic Flux Analysis

Technical Guide for Researchers & Drug Developers

Executive Summary

Sodium Butyrate (NaB) is a short-chain fatty acid (SCFA) that functions as a dual-modulator of cellular physiology: it acts as a pharmacological inhibitor of Histone Deacetylases (HDACs) and a primary metabolic substrate for colonocytes.[1][2] The stable isotope-labeled variant, Sodium Butyrate-4-13C , is not merely a passive tracer; it is a precision tool used to deconvolute these two roles. By labeling the methyl-terminal carbon (C4), researchers can distinguish exogenous butyrate oxidation from endogenous fatty acid pools and quantify the "metabolic bridge" between mitochondrial beta-oxidation and nuclear epigenetic regulation.

Part 1: The Molecule & The Isotope

Why Sodium Butyrate-4-13C? While generic Sodium Butyrate induces phenotypic changes (growth arrest, differentiation), the 4-13C isotopologue is required to map the fate of the carbon skeleton.

-

Chemical Specificity: The label is located at the methyl end (

-CH2-CH2-COO-Na). -

Metabolic Tracking: During mitochondrial

-oxidation, butyrate is cleaved into two Acetyl-CoA units.-

Carboxyl-end labels (1-13C) track the carbonyl carbon of the first Acetyl-CoA.

-

Methyl-end labels (4-13C) track the methyl carbon of the second Acetyl-CoA unit.

-

-

Utility: This specific labeling pattern is critical for Metabolic Flux Analysis (MFA) to differentiate between Acetyl-CoA derived from glucose (via pyruvate) versus Acetyl-CoA derived from fatty acid oxidation.

Part 2: Mechanisms of Action

1. The Metabolic Mechanism: Mitochondrial

-Oxidation

The primary utility of the 4-13C label is quantifying the flux of butyrate into the TCA cycle. In colonocytes, butyrate provides ~70% of energy requirements.[2]

-

Uptake: NaB enters via MCT1 (Monocarboxylate Transporter 1) or SMCT1.

-

Oxidation: Inside the mitochondria, it is converted to Butyryl-CoA, then undergoes

-oxidation. -

The 4-13C Fate: The C4 label becomes the C2 (methyl) carbon of Acetyl-CoA. This labeled Acetyl-CoA enters the TCA cycle, incorporating the 13C isotope into Citrate,

-Ketoglutarate, and subsequent intermediates.

2. The Epigenetic Mechanism: The "Metabolic Bridge"

Classically, NaB is known to inhibit HDACs, preventing the removal of acetyl groups from histones. However, recent isotope tracing studies using 13C-butyrate have revealed a second, equally critical mechanism: Acyl-CoA Provisioning .

-

Direct Incorporation: The 13C-labeled Acetyl-CoA generated from butyrate oxidation does not just fuel the TCA cycle; it exits the mitochondria (via citrate-malate shuttle) and enters the nuclear Acetyl-CoA pool.

-

HAT Utilization: Histone Acetyltransferases (HATs) use this labeled Acetyl-CoA to acetylate histones (H3, H4).

-

Result: The 4-13C label appears physically on the histone tails. This proves that butyrate drives epigenetics not only by stopping deacetylation (HDACi) but by fueling acetylation (Substrate provision).

3. The Signaling Mechanism: GPCR Activation

Note: The isotope label is not required for receptor binding but is used to control for metabolic vs. signaling effects in complex phenotypes.

-

Receptors: GPR43 (FFAR2) and GPR109A.

-

Pathway: Activation reduces cAMP (via

) and activates the MAPK pathway, independent of butyrate metabolism.

Part 3: Visualization of Pathways

Diagram 1: The Metabolic Bridge (Mitochondria to Nucleus)

This diagram illustrates how Sodium Butyrate-4-13C (Red Node) flows through

Caption: 13C-Butyrate acts as both an HDAC inhibitor and a direct carbon source for histone acetylation via the citrate shuttle.

Diagram 2: GPCR Signaling Cascade

This diagram details the receptor-mediated pathway, which functions independently of the 13C metabolic flux.

Caption: GPR43 activation by butyrate suppresses cAMP and inflammatory NF-kB signaling.

Part 4: Experimental Protocol

Workflow: 13C-Butyrate Flux Analysis in Colonocytes

This protocol validates the incorporation of butyrate carbon into the TCA cycle and histone acetyl groups.

Phase 1: Cell Culture & Tracer Addition

-

Seeding: Seed colonocytes (e.g., Caco-2 or primary colonic crypts) in 6-well plates.

-

Equilibration: Starve cells of fatty acids for 4 hours using serum-free media.

-

Labeling: Replace media with defined medium containing 1-5 mM Sodium Butyrate-4-13C .

-

Control: Parallel wells with unlabeled Sodium Butyrate.

-

Duration: Incubate for 6–24 hours (steady-state flux) or 0–60 mins (dynamic flux).

-

Phase 2: Extraction & Derivatization

-

Metabolite Extraction: Wash cells with cold PBS. Quench metabolism with -80°C 80% Methanol.

-

Histone Extraction (Optional): If tracing epigenetics, perform acid extraction of histones from the pellet after methanol removal.

-

Derivatization:

-

TCA Intermediates: Dry supernatant. Derivatize with MOX/TBDMS (Methoxyamine/N-tert-butyldimethylsilyl) for GC-MS.

-

Histones: Digest with trypsin. Propionylate lysine residues for LC-MS analysis.

-

Phase 3: MS Analysis & Data Interpretation

-

Measurement: Analyze via GC-MS (metabolites) or LC-MS/MS (peptides).

-

Calculation: Calculate Mass Isotopomer Distribution (MID).

Part 5: Data Presentation & Interpretation[1][3][5][6]

Table 1: Expected Labeling Patterns (Sodium Butyrate-4-13C Input)

| Metabolite | Detected Mass Shift | Interpretation |

| Butyryl-CoA | M+1 (single 13C) | Direct activation of tracer. |

| Acetyl-CoA | M+1 (methyl labeled) | Product of |

| Citrate | M+1 / M+2 | Entry into TCA cycle. M+1 indicates one turn; M+2 suggests multiple turns or recombination. |

| Histone H3-K9ac | M+1 (acetyl group) | Crucial Proof: The acetyl group on the histone came directly from the butyrate tracer. |

Self-Validating Logic: If you observe M+1 Acetyl-CoA but no M+1 Histone Acetylation, the HDAC inhibition mechanism is dominant. If you observe high M+1 Histone Acetylation, the "Metabolic Bridge" (substrate provisioning) is active.

References

-

Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Source:[8] Donohoe, D. R., et al. (2012). Molecular Cell. URL:[Link] Relevance: Foundational paper establishing the "Metabolic Bridge" mechanism using 13C-butyrate.

-

Butyrate Attenuates Hepatic Steatosis Induced by a High-Fat and Fiber-Deficient Diet via the Hepatic GPR41/43-CaMKII/HDAC1-CREB Pathway. Source:[9] Zhou, D., et al. (2022). Advanced Science. URL:[Link] Relevance: Defines the GPCR signaling pathway and HDAC1 interaction.

-

Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Source: Li, B., et al. (2019). Cell Reports. URL:[Link] Relevance: Provides the specific methodology for in vivo flux analysis using labeled butyrate.

-

Sodium butyrate inhibits histone deacetylation in cultured cells. Source: Candido, E. P., et al. (1978).[10] Cell. URL:[Link] Relevance: The classic reference establishing NaB as an HDAC inhibitor.[10]

Sources

- 1. Crosstalk between butyrate oxidation in colonocyte and butyrate-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

- 7. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 8. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate Attenuates Hepatic Steatosis Induced by a High‐Fat and Fiber‐Deficient Diet via the Hepatic GPR41/43‐CaMKII/HDAC1‐CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium butyrate inhibits histone deacetylation in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Metabolic Tracing of the Gut-Host Interface: The Role of Sodium Butyrate-4-13C

Executive Summary

This technical guide details the application of Sodium Butyrate-4-13C (sodium butyrate labeled at the methyl carbon) in gut microbiome research. Unlike uniformly labeled (

Part 1: The Isotopic Advantage (Mechanistic Rationale)

Why Sodium Butyrate-4-13C?

In metabolic tracing, the position of the isotopic label dictates the biological question you can answer. Butyrate (

-

Sodium Butyrate-1-13C (Carboxyl Label): During mitochondrial

-oxidation, butyrate is cleaved into two acetyl-CoA units. The C1 label becomes the C1 of acetyl-CoA. Upon entering the TCA cycle, this carbon is susceptible to rapid loss as -

Sodium Butyrate-4-13C (Methyl Label): The C4 methyl group becomes the C2 (methyl) of acetyl-CoA. This carbon is retained in the TCA cycle intermediates (citrate, malate) for multiple turns. Crucially, this labeled acetyl-CoA pool is exported to the cytosol (via the citrate shuttle) to fuel histone acetylation (via HATs) and fatty acid synthesis .

Key Insight: Use Sodium Butyrate-4-13C when your research objective is to prove causality between microbial metabolites and host epigenetic regulation or tissue anabolism, rather than just energy expenditure.

The "Warburg Switch" in Oncology

In colorectal cancer (CRC) studies, Sodium Butyrate-4-13C is the gold standard for distinguishing normal vs. malignant metabolism.

-

Normal Colonocytes: Oxidize butyrate (mitochondrial

-oxidation). The -

Cancerous Colonocytes: Exhibit the Warburg effect (glycolytic shift).[3] They downregulate

-oxidation. Butyrate accumulates in the nucleus, acting as an HDAC inhibitor rather than a metabolic substrate.[4] The

Part 2: Experimental Design & Methodology

Administration Protocols

To ensure the tracer reaches the distal colon without being absorbed in the small intestine, specific delivery methods are required.

| Method | Dosage (Mouse Model) | Pros | Cons |

| Intracolonic Enema | 100-200 mM (100 µL volume) | Direct delivery to colonocytes; bypasses small bowel absorption. | Invasive; requires anesthesia; acute timeframe (30-60 mins). |

| Encapsulated Diet | 1-2% w/w in chow | Chronic exposure study; non-invasive. | High cost; variable delivery due to transit time; potential small bowel absorption. |

| Ex Vivo Colon Culture | 1-5 mM in media | Precise control of concentration and time; easy sampling. | Lacks systemic hormonal/neural inputs; tissue viability limits duration (<4 hrs). |

Sample Collection & Quenching

Metabolic turnover is rapid (seconds). Proper quenching is critical to preserve the isotopic enrichment pattern.

-

Tissue Harvesting: Rapidly excise colon tissue. Wash in ice-cold PBS to remove fecal matter.

-

Metabolism Quench: Immediately clamp tissue with Wollenberger tongs pre-cooled in liquid nitrogen, or drop directly into liquid

. -

Histone Extraction (for Epigenetics): If tracing into histones, use an acid-extraction protocol (sulfuric acid) followed by propionylation to derivatize lysine residues for MS analysis.

Mass Spectrometry Workflow

-

Platform: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred for TCA intermediates and amino acids due to high chromatographic resolution of small molecules.

-

Derivatization:

-

TCA Intermediates: Methoxyamine/TBDMS (tert-butyldimethylsilyl) derivatization.

-

Short Chain Fatty Acids: Propyl chloroformate (PCF) derivatization.

-

Part 3: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent fates of the C4 label. Note how the label (marked in red logic) persists into the Acetyl-CoA pool for histone acetylation, unlike C1 which is prone to oxidation.

Caption: Metabolic fate of Sodium Butyrate-4-13C. The C4 label incorporates into the Acetyl-CoA pool, driving histone acetylation and lipid synthesis.

Part 4: Data Analysis & Interpretation[5]

Mass Isotopomer Distribution (MID)

Raw MS data must be corrected for natural abundance (using a matrix-based correction algorithm) to yield the Mass Isotopomer Distribution.

-

M+0: Unlabeled metabolite (Endogenous source).

-

M+2: Metabolite containing two

atoms.-

Example: If Butyrate-4-13C is cleaved, the resulting Acetyl-CoA is singly labeled (

). However, if two labeled Acetyl-CoA units condense to form Acetoacetyl-CoA, or if Citrate is formed from labeled OAA and labeled Acetyl-CoA, higher isotopologues (

-

Calculating Fractional Enrichment

To quantify the contribution of the microbiome (exogenous butyrate) to host metabolism:

Where:

-

= abundance of isotopomer with

- = total number of carbon atoms in the metabolite.

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Low Enrichment in TCA | Rapid dilution by endogenous glucose/glutamine. | Increase tracer concentration or use "pulse-chase" design. |

| High M+0 in Butyrate | Incomplete derivatization or endogenous production. | Verify derivatization efficiency; check for bacterial contamination in ex vivo samples. |

| Label Scrambling | Extensive TCA cycling. | Use non-steady-state metabolic flux analysis (INST-MFA) for kinetic resolution. |

Part 5: Advanced Workflow Visualization

The following diagram outlines the rigorous protocol for a "Stable Isotope Probing" (SIP) experiment targeting histone acetylation.

Caption: Dual-stream workflow for correlating metabolic flux (Stream A) with epigenetic modifications (Stream B).

References

-

Donohoe, D. R., et al. (2011).[4] The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon. Cell Metabolism, 13(5), 517–526.[4][5] [Link]

-

Donohoe, D. R., et al. (2012).[3][5] The Warburg Effect Dictates the Mechanism of Butyrate-Mediated Histone Acetylation and Cell Proliferation.[3] Molecular Cell, 48(4), 612–626.[3][4] [Link]

-

Krautkramer, K. A., et al. (2016). Diet-Microbiota Interactions Mediate Global Epigenetic Programming in Multiple Host Tissues. Molecular Cell, 64(5), 982–992. [Link]

-

Zeng, X., et al. (2019). Microbiota Depletion Impairs Thermogenesis of Brown Adipose Tissue and Browning of White Adipose Tissue.[6] Cell Reports, 26(10), 2702–2714. [Link]

-

Rose, S., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases.[3] Oncotarget, 9(43), 27092–27103. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases | Oncotarget [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Sodium Butyrate-4-¹³C and Histone Deacetylase Inhibition

This guide provides a comprehensive technical overview of Sodium Butyrate-4-¹³C, focusing on its role as a histone deacetylase (HDAC) inhibitor and its application in advanced research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool to investigate epigenetic regulation and cellular metabolism.

Section 1: The Central Role of Histone Acetylation in Gene Regulation

Gene expression is not solely dictated by the DNA sequence. The dynamic modification of histone proteins, around which DNA is wound, plays a critical role in controlling chromatin structure and, consequently, gene transcription. Histone acetylation, the addition of an acetyl group to lysine residues on histone tails, is a key epigenetic mark. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and the negatively charged DNA backbone. The result is a more relaxed chromatin structure, often referred to as "euchromatin," which allows transcription factors and RNA polymerase greater access to DNA, generally leading to transcriptional activation.[1]

Conversely, the removal of acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure ("heterochromatin"), which is typically associated with transcriptional repression.[1] The balance between the activity of histone acetyltransferases (HATs) and HDACs is therefore crucial for the precise regulation of gene expression.

Histone Deacetylases (HDACs): The "Erasers" of Acetylation

HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins.[2] Their activity is integral to a wide range of cellular processes, including cell cycle progression, differentiation, and apoptosis. Dysregulation of HDAC activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them a significant target for therapeutic intervention.[3]

Section 2: Sodium Butyrate as a Prototypical HDAC Inhibitor

Sodium butyrate, a short-chain fatty acid, is a well-established inhibitor of class I and IIa histone deacetylases.[1][4] Produced naturally in the colon by the fermentation of dietary fiber by gut microbiota, it serves as a primary energy source for colonocytes and plays a vital role in maintaining gut homeostasis.[4]

Mechanism of HDAC Inhibition

Sodium butyrate exerts its inhibitory effect on HDACs, leading to an accumulation of acetylated histones (hyperacetylation) within the cell.[5] This hyperacetylation results in a more open chromatin state, which can lead to the re-expression of silenced genes, including tumor suppressor genes.[6][7] The inhibition of HDAC activity by butyrate has been shown to induce a variety of cellular responses, including:

-

Cell Cycle Arrest: Butyrate can cause cell cycle arrest, often in the G1 or G2 phase, by upregulating the expression of cell cycle inhibitors like p21.[8][9]

-

Induction of Apoptosis: In cancer cells, butyrate can trigger programmed cell death through both intrinsic and extrinsic pathways.[10][11]

-

Cellular Differentiation: It can promote the differentiation of various cell types, including stem cells.[12]

The widespread effects of butyrate on gene expression underscore the therapeutic potential of HDAC inhibitors. However, it's important to note that HDAC inhibition affects the expression of only a fraction of genes, estimated to be around 2% in mammalian cells, indicating a high degree of specificity in its action.[5][7]

Section 3: The Advantage of ¹³C Labeling: Introducing Sodium Butyrate-4-¹³C

While sodium butyrate is a powerful tool for studying the consequences of HDAC inhibition, understanding its metabolic fate and direct contribution to cellular processes requires a more sophisticated approach. This is where stable isotope labeling with Carbon-13 (¹³C) becomes invaluable.

Sodium Butyrate-4-¹³C is a variant of sodium butyrate where the carbon atom at the 4th position (the terminal methyl group) is replaced with the stable, non-radioactive ¹³C isotope. This isotopic label acts as a tracer, allowing researchers to follow the molecule's journey through various metabolic pathways.

Why Use Stable Isotope Labeling?

Stable isotope labeling offers several key advantages for in-depth cellular research:

-

Metabolic Flux Analysis: It allows for the quantitative measurement of metabolic pathway activity, providing a dynamic view of cellular metabolism that is not possible with traditional methods that only measure metabolite concentrations.[13]

-

Tracing Molecular Fates: Researchers can precisely track the incorporation of the ¹³C label into downstream metabolites and macromolecules, such as lipids, amino acids, and even the acetyl groups on histones.[14][15]

-

Unambiguous Identification: The mass shift introduced by the ¹³C label facilitates the clear identification and quantification of labeled molecules using mass spectrometry.[16]

-

Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them suitable for a wide range of in vitro and in vivo studies.[17]

A Dual Role Revealed: Butyrate as Both Inhibitor and Carbon Source

Recent studies using ¹³C-labeled butyrate have revealed a fascinating dual mechanism of action. In addition to directly inhibiting HDACs, butyrate can also be metabolized to acetyl-CoA, which is the direct donor for histone acetylation by HATs.[15] Isotope tracing experiments have unequivocally shown that carbon atoms from butyrate are incorporated into the acetyl groups of histones.[15] This finding suggests a metabolic link between the gut microbiota, which produces butyrate, and the epigenetic landscape of the host.

The extent to which butyrate acts as an HDAC inhibitor versus a supplier of acetyl-CoA likely depends on its concentration and the metabolic state of the cell.[15] The ability to dissect these dual roles is a key advantage afforded by using Sodium Butyrate-4-¹³C.

Section 4: Experimental Workflows and Protocols

The following section outlines core experimental protocols for utilizing Sodium Butyrate-4-¹³C in cell culture-based research.

Preparation and Handling of Sodium Butyrate-4-¹³C

Proper preparation of stock solutions is critical for experimental reproducibility.

| Parameter | Specification |

| Molecular Formula | ¹³CH₃(CH₂)₂CO₂Na |

| Molecular Weight | ~111.08 g/mol |

| Purity | ≥98% |

| Isotopic Purity | ≥99 atom % ¹³C |

| Solubility | Soluble in water (e.g., up to 900 mM)[4] |

| Storage | Store powder at 4°C, protected from light.[4] |

Protocol 4.1.1: Preparation of a 100 mM Stock Solution

-

Aseptic Technique: Perform all steps in a sterile biological safety cabinet.

-

Weighing: Accurately weigh 11.1 mg of Sodium Butyrate-4-¹³C powder.

-

Dissolution: Add 1 mL of sterile, nuclease-free water to the powder.

-

Mixing: Gently vortex or pipette to ensure complete dissolution. If a precipitate is observed, the solution can be warmed to 37°C for 2-5 minutes.[4]

-

Sterilization: Filter the stock solution through a 0.22 µm sterile filter.

-

Aliquoting and Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light. It is recommended to use freshly made stock solutions for optimal results.[4]

Cell Culture Treatment

The optimal concentration and duration of sodium butyrate treatment are cell-type dependent and should be determined empirically.

Protocol 4.2.1: General Cell Treatment Protocol

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

-

Pre-warming: Pre-warm the cell culture medium and the Sodium Butyrate-4-¹³C stock solution to 37°C.[4]

-

Treatment Preparation: Dilute the 100 mM stock solution into fresh, pre-warmed culture medium to achieve the desired final concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM). Include a vehicle-only control (e.g., sterile water).

-

Medium Exchange: Aspirate the old medium from the cells and replace it with the treatment-containing medium.

-

Incubation: Incubate the cells for the desired duration (e.g., 6, 24, or 48 hours). The timing will depend on the specific endpoint being measured (e.g., histone acetylation levels often peak between 24 and 48 hours).[18]

-

Cell Harvesting: Following incubation, harvest the cells for downstream analysis (e.g., histone extraction, protein analysis, RNA isolation).

Histone Extraction

Acid extraction is a common and effective method for isolating histone proteins.

Protocol 4.3.1: Acid Extraction of Histones

-

Cell Lysis: Harvest cells and wash with ice-cold PBS containing a protease and HDAC inhibitor (e.g., 5 mM sodium butyrate). Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Nuclear Isolation: Centrifuge to pellet the nuclei.

-

Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation at 4°C for several hours or overnight.

-

Protein Precipitation: Centrifuge to remove nuclear debris. Add trichloroacetic acid (TCA) to the supernatant to precipitate the histone proteins. Incubate on ice.

-

Washing: Centrifuge to pellet the histones. Wash the pellet with ice-cold acetone to remove residual acid.

-

Solubilization: Air-dry the histone pellet and resuspend in sterile water or a suitable buffer for downstream analysis.

Analysis of ¹³C Incorporation by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for detecting and quantifying the incorporation of the ¹³C label into histones.

Workflow 4.4.1: Bottom-Up Proteomics for Histone PTM Analysis

-

Protein Digestion: The extracted histone proteins are digested into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[19]

-

Data Analysis: The MS data is analyzed to identify histone peptides and their post-translational modifications. The incorporation of the ¹³C label from Sodium Butyrate-4-¹³C into acetyl groups will result in a characteristic mass shift in the corresponding peptide fragments. Specialized software is used to quantify the relative abundance of labeled versus unlabeled peptides, providing a direct measure of butyrate's contribution to the acetyl-CoA pool for histone acetylation.[20]

Section 5: Visualizing the Pathways

Diagrams created using Graphviz (DOT language) help to illustrate the key concepts discussed.

Caption: Mechanism of HDAC Inhibition by Sodium Butyrate.

Caption: Experimental workflow for tracing Sodium Butyrate-4-¹³C.

References

- The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I. (2021-12-11). NIH.

- Butyrate inhibits histone deactylases (HDAC), allowing increased... | Download Scientific Diagram.

- Sodium butyrate | Non-selective HDACs. Tocris Bioscience.

- Sodium butyrate, a histone deacetylase inhibitor as a novel agent. Walsh Medical Media.

- Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia. (2025-04-12).

- Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells. PubMed Central.

- The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C. (2012-10-01). AACR Journals.

- The (13)C-butyrate breath test: a new non-invasive method for assessing colitis in a murine model. PubMed.

- Sodium butyrate in both prevention and supportive tre

- The microbial metabolite butyrate regulates intestinal macrophage function via histone deacetylase inhibition. PNAS.

- 04-0005 - Stemolecule™ Sodium Butyr

- Inhibition of Histone Deacetylase Activity by Butyrate1,2. (2016-08-03).

- The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells. scielo.sa.cr.

- Butyrate Histone Deacetylase Inhibitors. PMC - NIH.

- Sodium Butyr

- Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges. PubMed Central.

- Inhibition of histone deacetylase activity by butyr

- Sodium butyrate-4-13C 13C 99

- Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.

- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry | Analytical Chemistry.

- Mass spectrometry-based strategies for characterization of histones and their post-translational modific

- Mechanistic Sequence of Histone Deacetylase Inhibitors and Radiation Tre

- Stable Isotope Labeling in Omics Research: Techniques and Applications.

- Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. (2024-11-13). PMC.

- Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches. (2019-04-01). PMC.

- Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetyl

- #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. (2019-05-06). YouTube.

Sources

- 1. The histone deacetylase inhibitor sodium butyrate stimulates adipogenesis through a limited transcriptional switch in periodontal ligament-derived stem cells [scielo.sa.cr]

- 2. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Sodium butyrate in both prevention and supportive treatment of colorectal cancer [frontiersin.org]

- 11. Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. stemcell.com [stemcell.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 18. mdpi.com [mdpi.com]

- 19. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Tracing the Dual Fate of Butyrate: A Technical Guide to [4-13C]Sodium Butyrate Flux Analysis

Executive Summary

Sodium butyrate is more than a short-chain fatty acid (SCFA); it is a metabolic checkpoint that determines cell fate. In normal colonocytes, it is the primary oxidative fuel; in colorectal cancer cells, it accumulates to inhibit histone deacetylases (HDACs), driving apoptosis—a phenomenon known as the "Butyrate Paradox."

This guide details the technical framework for using Sodium Butyrate-4-13C to disentangle these conflicting roles. Unlike uniformly labeled tracers ([U-13C]), the [4-13C] isotopolog provides a precise "methyl-tag" for Acetyl-CoA, allowing researchers to distinguish between mitochondrial oxidation (TCA cycle flux) and nuclear signaling (histone acetylation) with atom-level resolution.

Part 1: The Tracer Logic & Atom Mapping

To interpret the data, you must understand the specific fate of the Carbon-4 label. Unlike glucose tracing, butyrate oxidation introduces an inherent "dilution" factor that must be accounted for in your mass isotopomer distribution (MID) calculations.

The 50% Dilution Rule

Sodium Butyrate-4-13C (

-

Cleavage 1: The carboxyl end (C1-C2) forms the first Acetyl-CoA. This is unlabeled.

-

Cleavage 2: The terminal end (C3-C4) forms the second Acetyl-CoA. The C4 label becomes the methyl group (C2) of this Acetyl-CoA.[1]

Crucial Insight: For every mole of [4-13C]Butyrate oxidized, you generate 0.5 moles of [2-13C]Acetyl-CoA and 0.5 moles of unlabeled Acetyl-CoA . If your flux models assume 100% label transfer to Acetyl-CoA, your calculated oxidation rates will be underestimated by half.

Pathway Visualization

The following diagram illustrates the bifurcation of the C4 label between bioenergetics and epigenetics.

Figure 1: Metabolic fate of the C4 label.[2] Note the generation of both labeled and unlabeled Acetyl-CoA species.[1]

Part 2: Experimental Design & Protocols

Cell Culture Treatment Strategy

The "Warburg Effect" dictates butyrate utilization.[3] Cancer cells (Warburg-active) will accumulate butyrate, leading to high histone labeling but low TCA labeling. Normal cells will show the reverse.

-

Dose Dependency:

-

Physiological (0.5 – 1.0 mM): Promotes proliferation in normal cells; oxidized efficiently.

-

Pharmacological (2.0 – 5.0 mM): Overwhelms oxidative capacity; acts as HDAC inhibitor; induces apoptosis in cancer cells.

-

-

Tracer Concentration: Use 100% [4-13C]Sodium Butyrate in glucose-free or glucose-reduced media (to force fatty acid oxidation) for 6–24 hours.

Quenching & Extraction (The "Self-Validating" Step)

Metabolic turnover of Acetyl-CoA is rapid (<2 seconds). Slow quenching leads to artifactual isotopic scrambling.

-

Step 1: Rapidly aspirate media.

-

Step 2: Immediately add -80°C 80% Methanol/20% Water . This simultaneously lyses cells and quenches enzymatic activity.

-

Step 3: Scrape cells on dry ice.

-

Step 4: Vortex and centrifuge (14,000 x g, 4°C, 10 min).

-

Validation: Spike a deuterated internal standard (e.g., d3-Acetate) into the methanol before extraction to calculate recovery rates.

Analytical Workflow (GC-MS vs. LC-MS)

| Feature | GC-MS (TBDMS Derivatization) | LC-MS/MS (HILIC) |

| Target | TCA Intermediates (Citrate, Malate, Glutamate) | Acyl-CoAs (Acetyl-CoA, Butyryl-CoA) |

| Sensitivity | High for organic acids | High for CoA thioesters |

| Derivatization | Required (MTBSTFA + 1% TBDMCS) | None required |

| Key Analyte | Glutamate: The C4 label of butyrate ends up at C4 of Glutamate. | Acetyl-CoA: Direct measurement of the M+1 enrichment. |

GC-MS Derivatization Protocol (TBDMS)[4]

-

Dry supernatant under

gas. -

Add 50

L MTBSTFA + 1% TBDMCS and 50 -

Incubate at 60°C for 60 minutes .

-

Analyze on a DB-5MS column.

Part 3: Data Interpretation & Calculation

When [2-13C]Acetyl-CoA (derived from [4-13C]Butyrate) enters the TCA cycle, it condenses with Oxaloacetate.

Mass Isotopomer Distribution (MID)

You must analyze the Mass Shift (M+X) relative to the unlabeled standard.

-

Acetyl-CoA: Look for M+1 (The methyl carbon).

-

Citrate:

-

Turn 1: Acetyl-CoA (M+1) + OAA (M+0)

Citrate (M+1 ). -

Note: If the cell is recycling carbon (multiple turns), you will see M+2 or M+3.

-

-

Glutamate:

-

The C4 label of butyrate becomes C4 of

-Ketoglutarate, which becomes C4 of Glutamate. -

Marker: Glutamate M+1 is the primary indicator of butyrate oxidation flux.

-

Calculation of Fractional Contribution

To determine how much of the Acetyl-CoA pool comes from butyrate:

Note the 0.5 correction factor discussed in Part 1.

Part 4: Advanced Application - Histone Acetylation Tracing

Recent studies (Lund et al., 2022) utilize this tracer to link microbiome activity to host epigenetics.

Workflow Visualization

Figure 2: Dual-stream workflow for simultaneous metabolic and epigenetic analysis.

Protocol for Histone Analysis

-

Nuclei Isolation: Lyse cells in hypotonic buffer; pellet nuclei.

-

Acid Extraction: Resuspend nuclei in 0.2 M

overnight at 4°C. -

Digestion: Propionylate lysine residues (to block unmodified sites) then digest with Trypsin.

-

LC-MS Analysis: Search for specific mass shifts on Histone H3 peptides (e.g., K9ac, K27ac) corresponding to the +1 Da shift from the 13C-methyl group.

References

-

Donohoe, D. R., et al. (2011). The microbiome and butyrate regulate energy metabolism and autophagy in the mammalian colon. Cell Metabolism. [Link]

-

Donohoe, D. R., et al. (2012).[5] The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[5] Molecular Cell. [Link]

-

Lund, P. J., et al. (2022). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[6] Cell Reports. [Link]

-

Zhang, Y., et al. (2025). Metabolomics analysis of sodium butyrate's effects on lipid metabolism. ResearchGate. [Link]

-

Crown, S. B., et al. (2015). Experimental Design and Data Analysis in 13C-Metabolic Flux Analysis. Methods in Molecular Biology. [Link]

Sources

- 1. Sodium butyrate-2,4-13C2 Stable Isotope [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

Precision Tracing of Cellular Metabolism & Epigenetics: A Guide to Sodium Butyrate-4-13C

Executive Summary

Sodium Butyrate-4-13C is not merely a metabolic tracer; it is a molecular probe capable of distinguishing between the energetic (oxidation) and epigenetic (HDAC inhibition/HAT substrate) fates of butyrate. This guide addresses the technical implementation of this tracer in cell culture models, specifically targeting the metabolic switch between normal colonocytes (oxidative) and colorectal cancer cells (Warburg phenotype).

Unlike C1-labeled variants, Sodium Butyrate-4-13C retains its isotopic label through the beta-oxidation spiral into the methyl group of Acetyl-CoA. This retention is critical for long-term TCA cycle tracing and lipid/histone incorporation studies, as the label is not immediately lost as CO

Part 1: Mechanistic Basis & Tracer Logic

To design a valid experiment, one must understand the atomic fate of the label. Sodium butyrate (a 4-carbon Short-Chain Fatty Acid) undergoes mitochondrial

The "Methyl Retention" Advantage

When using Butyrate-4-13C (label at the methyl tail):

-

-Oxidation: Butyrate is cleaved into two Acetyl-CoA molecules.[1]

-

Cleavage 1: The carboxyl end (C1-C2) forms the first Acetyl-CoA. This molecule is unlabeled .

-

Cleavage 2: The methyl end (C3-C4) forms the second Acetyl-CoA. The C4 label becomes the C2 (methyl) carbon of this Acetyl-CoA.

-

-

TCA Entry: The labeled Acetyl-CoA (m+1) enters the TCA cycle.

-

Label Fate: The methyl carbon of Acetyl-CoA is more resistant to oxidative loss (decarboxylation) in the first turn of the TCA cycle compared to the carbonyl carbon. This allows for robust labeling of downstream metabolites (Citrate, Glutamate, Aspartate) and cytosolic export for histone acetylation.

Diagram 1: Metabolic Fate of Butyrate-4-13C

This diagram illustrates the conversion of C4-labeled butyrate into Methyl-labeled Acetyl-CoA and its subsequent divergence into energetics (TCA) or epigenetics (Histones).

Caption: Figure 1. Butyrate-4-13C yields methyl-labeled Acetyl-CoA, enabling simultaneous tracing of oxidative flux and histone modification.

Part 2: Experimental Design Strategy

Concentration vs. Toxicity (The Apoptotic Threshold)

Butyrate acts as an HDAC inhibitor (HDACi) at high concentrations, inducing apoptosis in colorectal cancer cells (Warburg effect) while serving as fuel for normal colonocytes.

-

Metabolic Tracing (Physiological): 0.5 mM – 2.0 mM.

-

HDAC Inhibition/Apoptosis Studies: 5.0 mM – 10.0 mM.

-

Recommendation: For metabolic flux analysis (MFA), maintain concentrations

2 mM to ensure cell viability during the labeling period.

Media Formulation

Standard DMEM contains high glucose (25 mM), which generates a massive pool of unlabeled Acetyl-CoA, diluting your tracer signal.

-

Optimization: Use low-glucose (5 mM) or glucose-free media supplemented with the tracer to force butyrate oxidation.

-

Glutamine: Maintain physiological levels (2-4 mM) as it is an alternative anaplerotic source.

The Self-Validating Control

Every experiment must include a "No-Tracer" control (natural abundance correction) and a "Dead-Cell" or "Transport-Inhibitor" control (e.g., Phloretin to block MCT1) to confirm that 13C enrichment is due to active metabolism, not background noise or extracellular sticking.

Part 3: Detailed Protocol (The Dual-Fate Assay)

Objective: Trace Butyrate-4-13C incorporation into TCA intermediates (Metabolism) and Histone H3 (Epigenetics) in HCT116 cells.

Materials

-

Tracer: Sodium Butyrate-4-13C (99% enrichment).

-

Cell Line: HCT116 (Colorectal Carcinoma).

-

Extraction: 80% Methanol (Metabolites), Acid Extraction (Histones).

Step-by-Step Workflow

Phase 1: Cell Culture & Pulse

-

Seed: Plate

cells in 6-well plates. Adhere overnight in standard DMEM. -

Wash: PBS wash x2 to remove residual glucose/lactate.

-

Pulse: Add experimental media:

-

Base: Glucose-free DMEM.

-

Supplement: 1 mM Sodium Butyrate-4-13C + 1 mM Glucose (to prevent starvation stress but encourage butyrate use).

-

-

Incubation: 6 to 24 hours. (6h for TCA flux; 24h for histone turnover).

Phase 2: Dual Extraction (The "Split-Plate" Method)

Harvest parallel wells for Metabolites and Histones.

A. Metabolite Extraction (for LC-MS/GC-MS)

-

Quench: Place plate on dry ice. Aspirate media rapidly.

-

Extract: Add 1 mL 80% Methanol (-80°C) . Scrape cells.

-

Cycle: Freeze-thaw x3 (Liquid N2 / 37°C) to lyse organelles.

-

Clarify: Centrifuge 15,000 x g, 10 min, 4°C. Supernatant = Metabolites.

B. Histone Extraction (for Proteomics/MS)

-

Lyse: Harvest cells in hypotonic lysis buffer (10 mM Tris-HCl, pH 8.0, 1 mM KCl, 1.5 mM MgCl2) to isolate nuclei.

-

Acid Extract: Resuspend nuclei in 0.2 N H2SO4 (Sulfuric Acid) overnight at 4°C. This solubilizes histones while precipitating DNA/other proteins.

-

Precipitate: Add TCA (Trichloroacetic acid) to supernatant, wash with acetone.

-

Digest: Propionylate and digest with Trypsin for LC-MS analysis of specific lysine residues (e.g., H3K9ac).

Diagram 2: Experimental Workflow

Visualizing the critical steps from seeding to dual-stream analysis.

Caption: Figure 2.[1] The "Split-Plate" workflow allows simultaneous assessment of metabolic flux and epigenetic modification from a single tracer pulse.

Part 4: Data Interpretation & Analysis[2]

Mass Isotopomer Distribution (MID)

Data should be corrected for natural abundance using a matrix-based correction algorithm (e.g., IsoCor).

Table 1: Expected Mass Shifts (Butyrate-4-13C)

| Metabolite | Expected Isotopologue | Explanation |

| Butyrate (Intracellular) | M+1 | Direct uptake of tracer. |

| Acetyl-CoA | M+1 | Generated from the C3-C4 fragment of butyrate. |

| Citrate | M+1 | Condensation of M+1 Acetyl-CoA + Unlabeled OAA. |

| Citrate (Cycle 2) | M+2 / M+3 | Re-entry of labeled intermediates. |

| Glutamate | M+1 | Derived from M+1 Alpha-Ketoglutarate. |

| Histone Acetyl-Lysine | Mass Shift +1 Da | Acetylation using M+1 Acetyl-CoA donor. |

Critical Analysis: The Warburg Check

-

Scenario A (Normal Colonocyte): High enrichment in TCA intermediates (Citrate M+1, Glutamate M+1). Butyrate is being oxidized for ATP.

-

Scenario B (Cancer/Warburg): Low enrichment in TCA, but high accumulation of intracellular Butyrate M+1 and high Histone Acetylation M+1.

-

Interpretation: The mitochondria are dysfunctional or suppressing oxidation; butyrate accumulates in the nucleus, inhibiting HDACs and acting as a direct HAT substrate (Donohoe et al., 2012).

-

References

-

Donohoe, D. R., et al. (2012). The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation.[2][3] Molecular Cell, 48(4), 612-626.[2][3]

-

[Link]

-

-

Bultman, S. J. (2014). Molecular pathways: probable role of butyrate and other short-chain fatty acids in colorectal cancer. Clinical Cancer Research, 20(4), 795-803.

-

[Link]

-

-

Metallo, C. M., et al. (2011). Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia. Nature, 481(7381), 380-384. (Reference for MFA methodology and isotopomer analysis).

-

[Link]

-

-

Rose, S., et al. (2018). Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases. Oncotarget, 9(20), 15096.

-

[Link]

-

Sources

- 1. Epigenetic orchestrator and drug enhancer: dual roles of butyrate in regulating post-translational modification and optimizing therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Warburg effect dictates the mechanism of butyrate-mediated histone acetylation and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate decreases its own oxidation in colorectal cancer cells through inhibition of histone deacetylases | Oncotarget [oncotarget.com]

In Vivo Metabolic Tracing with Sodium Butyrate-4-13C: A Technical Guide

Topic: In Vivo Applications of Sodium Butyrate-4-13C Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Butyrate (NaB) is more than a histone deacetylase (HDAC) inhibitor; it is the primary energetic fuel for colonocytes and a critical mediator of the gut-brain axis. While generic NaB is sufficient for therapeutic phenotyping, Sodium Butyrate-4-13C is the requisite tool for mechanistic validation.

This guide details the specific application of the 4-13C isotopologue . Unlike carboxyl-labeled (1-13C) variants, the 4-13C label (methyl group) offers superior retention in the Tricarboxylic Acid (TCA) cycle, allowing for deep metabolic flux analysis (MFA) into amino acid synthesis (glutamate/GABA) and histone acetylation downstream of the initial oxidation event.

Part 1: The Isotopic Advantage (The "Why")

The Methyl-Retention Mechanism

The selection of the 4-13C isotopologue is not arbitrary; it is a strategic choice to maximize signal retention during metabolic flux analysis.

When Butyrate-4-13C undergoes mitochondrial

-

Acetyl-CoA (1): Derived from C1-C2 of butyrate. Unlabeled.

-

Acetyl-CoA (2): Derived from C3-C4 of butyrate. Labeled at C2 (Methyl).

The Critical Difference:

-

If you use Butyrate-1-13C: The label becomes C1 (Carboxyl) of Acetyl-CoA. Upon entering the TCA cycle, this carbon becomes C5 of Citrate and is lost as CO2 at the

-Ketoglutarate Dehydrogenase step. It cannot trace downstream flux into succinate or fumarate effectively in the first turn. -

If you use Butyrate-4-13C: The label becomes C2 (Methyl) of Acetyl-CoA. This carbon becomes C4 of Citrate. Crucially, this carbon is retained through the decarboxylation steps, persisting into Succinyl-CoA, Malate, and Oxaloacetate. This allows for the detection of label incorporation into the glutamate/glutamine pool and histone acetyl-lysine residues .

Carbon Fate Map

The following diagram illustrates the persistence of the 4-13C label compared to the rapid loss of C1 labels.

Figure 1: Metabolic fate of the C4-methyl label. Note that the label survives the decarboxylation step at

Part 2: Experimental Protocols

In Vivo Administration Guidelines

To ensure reproducibility, strict adherence to dosage and vehicle preparation is required. Sodium butyrate has a short half-life; therefore, the mode of administration dictates the readout.

| Parameter | Specification | Rationale |

| Tracer Dose | 200 mg/kg | High enough to detect M+1/M+2 isotopomers by MS, but below the toxicity threshold (~1.2 g/kg) and minimizes "shock" HDAC inhibition. |

| Vehicle | Sterile PBS (pH 7.4) | Physiological neutrality. Avoid DMSO as it can perturb membrane permeability. |

| Route: Oral | Gavage | Preferred for colonocyte and liver flux analysis. Mimics physiological production by microbiota. |

| Route: IP | Intraperitoneal | Preferred for Brain/BBB studies. Bypasses first-pass hepatic metabolism to deliver higher concentrations to the systemic circulation. |

| Fasting | 6-12 Hours | Essential to deplete endogenous glycogen and lower background acetyl-CoA pools, increasing tracer enrichment. |

Protocol: Gut-Brain Axis Flux Analysis

This workflow is designed to trace butyrate carbons into brain neurochemistry and colon histone acetylation simultaneously.

Materials:

-

Sodium Butyrate-4-13C (99% atom enrichment).

-

Liquid Nitrogen (LN2).

-

Pre-cooled Wollenberger clamp (optional but recommended for brain).

Step-by-Step Workflow:

-

Preparation: Dissolve Sodium Butyrate-4-13C in sterile PBS to a concentration of 20 mg/mL.

-

Administration: Administer 200 mg/kg via IP injection (for brain focus) or Oral Gavage (for gut focus).

-

Metabolic Window: Wait 45 minutes .

-

Why 45 mins? This is the peak window for incorporation into TCA intermediates. For histone acetylation (epigenetics), extend to 3-6 hours .

-

-

Harvest (Critical):

-

Anesthetize mouse (Isoflurane).

-

Brain: Rapidly decapitate and drop head directly into LN2 or use a pre-cooled clamp to stop metabolism instantly (<10 seconds post-mortem). Post-mortem ischemia alters lactate/pyruvate ratios within seconds.

-

Colon: Flush with ice-cold saline to remove feces. Scrape mucosa on ice. Snap freeze in LN2.

-

-

Extraction: Pulverize tissue in LN2. Extract using a cold methanol:acetonitrile:water (40:40:20) solution to precipitate proteins while retaining polar metabolites.

Analytical Workflow Diagram

Figure 2: Experimental workflow ensuring metabolic quenching and accurate isotopomer detection.

Part 3: Applications & Data Interpretation

Colonocyte Energetics & Cancer (Warburg Effect)

In normal colonocytes, butyrate is the primary energy source (70% of ATP). In colorectal cancer (CRC), cells shift to the Warburg effect (aerobic glycolysis) and downregulate the transporter MCT1, accumulating butyrate in the nucleus instead of oxidizing it.

-

The Experiment: Compare 4-13C enrichment in Citrate M+2 vs. Lactate M+2 .

-

Interpretation:

-

Healthy: High Citrate M+2 (High oxidation).

-

Cancer: Low Citrate M+2, High intracellular Butyrate (unmetabolized).

-

Causality: The 4-13C label allows you to quantify exactly how much butyrate is entering the mitochondria versus acting as an HDAC inhibitor in the nucleus.

-

Epigenetic Tracing (The "Metabolic Bridge")

Butyrate links the microbiome to host gene regulation. The 4-13C carbons are incorporated into the acetyl group of Acetyl-CoA, which is the substrate for Histone Acetyltransferases (HATs).

-

Target: Acetylated Histone H3/H4 peptides.

-

Method: Acid extraction of histones -> Trypsin digestion -> LC-MS.

-

Result: Detection of M+2 acetyl-lysine residues confirms that the acetyl group originated directly from the administered butyrate, validating the "metabolic bridge" hypothesis [1].

Brain Metabolism

While glucose is the brain's primary fuel, butyrate can cross the BBB.

-

Target: Glutamate and GABA.

-

Logic: If Butyrate-4-13C enters the brain TCA cycle, the label will transfer from

-Ketoglutarate to Glutamate. -

Detection: Look for Glutamate M+1 or M+2 . The presence of this isotopomer proves butyrate is not just signaling at the BBB (via FFAR3) but is being actively metabolized by astrocytes/neurons.

References

-

Lund, P. J., et al. (2021). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation.[1] Cell Reports.

-

Donohoe, D. R., et al. (2011). The Warburg effect dictates the therapeutic efficacy of butyrate in colon cancer. Molecular Cell.

-

Bourassa, M. W., et al. (2016). Butyrate, neuroepigenetics and the gut microbiome: Can a high fiber diet improve brain health? Neuroscience Letters.

-

Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature.

Sources

An In-Depth Technical Guide to Exploring Butyrate Metabolism in Colonocytes Using ¹³C Labeling

Foreword: The Centrality of Butyrate to Colonic Health